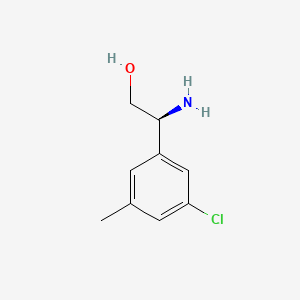
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring an amino group and a hydroxyl group attached to a chiral center, makes it an important molecule for enantiomeric studies and chiral separation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol typically involves the reaction of 3-chloro-5-methylbenzaldehyde with a chiral amine. One common method is the reductive amination of 3-chloro-5-methylbenzaldehyde using (S)-1-phenylethylamine as the chiral amine source. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of chiral catalysts to achieve high enantioselectivity. Catalysts such as chiral phosphoric acids or transition metal complexes are employed to facilitate the asymmetric synthesis. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 2-(3-chloro-5-methylphenyl)acetone.
Reduction: Formation of 2-(3-chloro-5-methylphenyl)ethylamine.
Substitution: Formation of N-substituted derivatives with different functional groups.
Scientific Research Applications
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a chiral selector in chromatography.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to selectively bind to these targets, influencing biological pathways and eliciting specific effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(3-chloro-5-methylphenyl)ethanol: The enantiomer of the compound with different chiral properties.
2-Amino-2-(3-chloro-5-methylphenyl)propanol: A similar compound with an additional methyl group on the carbon chain.
2-Amino-2-(3-chloro-5-methylphenyl)butanol: A similar compound with a longer carbon chain.
Uniqueness
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol is unique due to its specific chiral configuration, which imparts distinct enantioselective properties. This makes it particularly valuable in chiral separation processes and as a chiral building block in asymmetric synthesis .
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-chloro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-6-2-7(9(11)5-12)4-8(10)3-6/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI Key |
RMTGMXWWVVEJFV-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)Cl)[C@@H](CO)N |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















